molecular formula C5H9IO2 B13553189 5-Iodopentanoic acid

5-Iodopentanoic acid

Cat. No.: B13553189
M. Wt: 228.03 g/mol
InChI Key: RBFGSILNBZJPFI-UHFFFAOYSA-N
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Description

5-Iodopentanoic acid is an organic compound with the molecular formula C5H9IO2. It is a derivative of pentanoic acid, where an iodine atom is substituted at the fifth carbon position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Iodopentanoic acid can be synthesized through several methods. One common approach involves the iodination of pentanoic acid. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide, under acidic conditions to introduce the iodine atom at the desired position .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and iodination reactions are applied. Large-scale production would likely involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Iodopentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of various substituted pentanoic acids.

    Oxidation: Production of pentanoic acid derivatives.

    Reduction: Formation of 5-iodopentanol.

Scientific Research Applications

5-Iodopentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-iodopentanoic acid depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing various molecular pathways. The iodine atom can play a crucial role in these interactions, affecting the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: 5-Iodopentanoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and different reactivity compared to its halogenated counterparts. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

5-iodopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO2/c6-4-2-1-3-5(7)8/h1-4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFGSILNBZJPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCI)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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